![molecular formula C20H24N10O13P2 B593878 2'2'-cGAMP CAS No. 1465774-27-9](/img/structure/B593878.png)
2'2'-cGAMP
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Overview
Description
2’2’-cGAMP is a noncanonical cyclic dinucleotide that activates the innate human immune STING .
Synthesis Analysis
The synthesis of 2’2’-cGAMP is catalyzed by the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme is activated upon binding to double-stranded DNA (dsDNA) in the cytosol. The activation of cGAS leads to the synthesis of 2’3’-cGAMP, using Mg²⁺ as the metal cofactor that catalyzes two nucleotidyl-transferring reactions . Structural analysis reveals that Mn²⁺-activated cGAS undergoes globally similar conformational changes to DNA-activated cGAS but forms a unique η1 helix to widen the catalytic pocket, allowing substrate entry and cGAMP synthesis .
Molecular Structure Analysis
The molecular formula of 2’2’-cGAMP is C20H28N10Na2O13P2+2 . The molecular weight is 724.4 g/mol . The structure of 2’2’-cGAMP includes two nucleotides, guanosine and adenosine, linked via two phosphodiester linkages .
Chemical Reactions Analysis
The chemical reactions involving 2’2’-cGAMP are primarily related to its synthesis by cGAS. The enzyme cGAS is activated upon binding to dsDNA, leading to the synthesis of 2’3’-cGAMP . The Mn²⁺-activated cGAS undergoes conformational changes to allow substrate entry and cGAMP synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’2’-cGAMP include a molecular weight of 724.4 g/mol, a hydrogen bond donor count of 8, and a hydrogen bond acceptor count of 20 .
Scientific Research Applications
Immunotherapeutics for Cancer Treatment
2’2’-cGAMP plays a crucial role in the stimulator of interferon genes (STING) pathway, which is being explored as potential immunotherapeutics for the treatment of cancer . The STING pathway is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm of mammalian cells, which is indicative of cellular damage or cancer .
Production of cGAMP via Whole-Cell Biocatalysis
The production of 2’2’-cGAMP can be achieved through whole-cell biocatalysis, utilizing the murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS) . This method provides an efficient and environmentally friendly process for the production of cGAMP, without the need for organic solvents .
Multi-Enzyme Cascade Reactions
2’2’-cGAMP can be synthesized through multi-enzyme cascade reactions . These reactions have the advantage of synthesizing complex molecules without the need for purification of reaction intermediates, handling unstable intermediates, and dealing with unfavorable thermodynamics by coupled equilibria .
Synthesis of 2’2’-cGAMP from GTP and Adenosine
The established enzyme cascade enables the synthesis of 2’2’-cGAMP from GTP and inexpensive adenosine as well as polyphosphate in a biocatalytic one-pot reaction . This demonstrates the performance capabilities of multi-enzyme cascades for the synthesis of pharmaceutically relevant products .
Research-Grade Production of cGAMP
At the research scale, it is possible to produce 2 mg of cGAMP from a standard 20 mL culture within 1 day of harvesting the cells . This research-grade process is favorable compared to the market price of 1 mg of cGAMP .
Safety And Hazards
Future Directions
The cGAS-STING pathway, which 2’2’-cGAMP activates, has been identified as a potential therapeutic target in various diseases, including inflammatory diseases and cancer . Future research may focus on developing therapeutic strategies that harness the cGAMP-mediated antitumor response for cancer therapy .
properties
IUPAC Name |
disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-2,3,4,5-tetrahydro-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,9-13,16,18-20,27,31-32H,1-2,22H2,(H,28,33)(H,34,35)(H,36,37)(H2,21,23,24);;/q;2*+1/t6-,7-,9?,10?,11?,12-,13-,16?,18-,19-,20?;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAANMXFZNIJRX-VVHLBRQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N10Na2O13P2+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'2'-cGAMP |
Q & A
Q1: What is the significance of cyclic GMP-AMP (cGAMP) and its analogs in mammals?
A1: Cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP, including its isomer 2'2'-cGAMP, upon detecting cytosolic DNA. [, ] This makes cGAMP and its analogs crucial signaling molecules in the mammalian innate immune response. They are currently being investigated for their potential in pharmaceutical formulations, including vaccine adjuvants, drug screening assays, therapeutic interventions, and diagnostic tools. [, ]
Q2: Can you elaborate on the applications of 2'2'-cGAMP in drug discovery?
A2: While the provided abstracts primarily highlight cGAMP as a family, 2'2'-cGAMP, being an isomer, holds potential for similar applications. Research suggests that targeting the cGAS-cGAMP pathway could be valuable for developing:
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